molecular formula C16H8N4Na2O8S2 B12726598 2H-Naphtho(1,2-d)triazole-6,8-disulfonic acid, 2-(4-nitrophenyl)-, disodium salt CAS No. 77847-17-7

2H-Naphtho(1,2-d)triazole-6,8-disulfonic acid, 2-(4-nitrophenyl)-, disodium salt

Cat. No.: B12726598
CAS No.: 77847-17-7
M. Wt: 494.4 g/mol
InChI Key: GPNSEIJUEBGDSU-UHFFFAOYSA-L
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Description

Properties

CAS No.

77847-17-7

Molecular Formula

C16H8N4Na2O8S2

Molecular Weight

494.4 g/mol

IUPAC Name

disodium;2-(4-nitrophenyl)benzo[e]benzotriazole-6,8-disulfonate

InChI

InChI=1S/C16H10N4O8S2.2Na/c21-20(22)10-3-1-9(2-4-10)19-17-14-6-5-12-13(16(14)18-19)7-11(29(23,24)25)8-15(12)30(26,27)28;;/h1-8H,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2

InChI Key

GPNSEIJUEBGDSU-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1N2N=C3C=CC4=C(C3=N2)C=C(C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])[N+](=O)[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Naphtho(1,2-d)triazole-6,8-disulfonic acid, 2-(4-nitrophenyl)-, disodium salt typically involves multiple steps. The process begins with the formation of the naphtho-triazole core, followed by the introduction of disulfonic acid groups and the nitrophenyl substituent. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The key to successful industrial production lies in optimizing reaction conditions to maximize yield and purity while minimizing by-products. This often involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

2H-Naphtho(1,2-d)triazole-6,8-disulfonic acid, 2-(4-nitrophenyl)-, disodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the nitrophenyl group, leading to the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, amine derivatives, and substituted compounds with different functional groups.

Scientific Research Applications

High-Performance Liquid Chromatography (HPLC)

One of the primary applications of 2H-Naphtho(1,2-d)triazole-6,8-disulfonic acid is in the field of analytical chemistry, particularly in HPLC. The compound can be effectively analyzed using reverse-phase HPLC methods.

  • Mobile Phase Composition : The mobile phase typically includes acetonitrile (MeCN), water, and phosphoric acid; however, for mass spectrometry (MS) compatibility, phosphoric acid should be replaced with formic acid.
  • Column Type : Newcrom R1 HPLC columns are utilized for these analyses due to their low silanol activity and scalability for preparative separations.

This method is particularly useful for isolating impurities and studying pharmacokinetics .

Metal Ion Scavenging

The compound has potential applications in environmental science as a metal ion scavenger. Research has shown that certain triazole derivatives can effectively remove heavy metals from solutions:

  • Removal Rates : Derivatives exhibit removal rates ranging from 47% to 87% for various metal ions such as Pb²⁺ and Cd²⁺.

This property could be leveraged in water treatment processes to mitigate pollution caused by heavy metals .

Case Study 1: HPLC Analysis of Pharmaceutical Compounds

A study conducted utilizing the Newcrom R1 column demonstrated the efficiency of separating and analyzing pharmaceutical compounds containing 2H-Naphtho(1,2-d)triazole-6,8-disulfonic acid. The method allowed for rapid analysis with high resolution and reproducibility.

ParameterValue
Column TypeNewcrom R1
Mobile PhaseMeCN/Water/Formic Acid
Flow Rate1 mL/min
Detection MethodUV/Vis

Case Study 2: Antibacterial Activity Assessment

In a comparative study of triazole derivatives, compounds structurally related to 2H-Naphtho(1,2-d)triazole exhibited significant inhibition of biofilm formation in bacterial cultures. The study highlighted the potential of these compounds as therapeutic agents against infections.

Mechanism of Action

The mechanism of action of 2H-Naphtho(1,2-d)triazole-6,8-disulfonic acid, 2-(4-nitrophenyl)-, disodium salt involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the disulfonic acid groups enhance the compound’s solubility and reactivity. These interactions can affect various biochemical pathways, making the compound useful in different research applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonated Naphthol Derivatives

2-Naphthol-6,8-disulfonic Acid Disodium Salt (2N6,8S)
  • CAS: Not explicitly provided.
  • Molecular Formula : C₁₀H₆O₇S₂Na₂ (inferred from ).
  • Key Differences :
    • Lacks the triazole ring and nitrophenyl group, reducing aromatic conjugation and photostability.
    • Higher water solubility due to simpler sulfonation but lower molecular complexity .
1-Phenylazo-2-naphthol-6,8-disulfonic Acid Disodium Salt (Orange G)
  • CAS: Not explicitly provided (referred to as "Orange G" in ).
  • Structural Features : Azo linkage instead of a triazole ring.
  • Applications : Textile and paper dyeing .
  • Comparison :
    • The azo group (-N=N-) provides distinct chromophoric properties but lower thermal stability compared to triazole-based compounds .

Triazole-Containing Analogues

2H-Naphtho[1,2-d]triazole-6,8-disulfonic Acid, 2,2′-[1,4-Phenylenebis[2,1-ethenediyl(3-sulfo-4,1-phenylene)]]bis-, Hexasodium Salt
  • Molecular Formula : C₃₄H₁₈N₆O₁₅S₆Na₆ (inferred from ).
  • Key Differences :
    • Additional vinyl and phenyl sulfonate groups increase molecular weight (≈1,000 g/mol) and water solubility.
    • Hexasodium counterion enhances ionic character compared to the disodium salt .
7-(2H-Naphtho[1,2-d]triazol-2-yl)-3-phenyl-2H-1-benzopyran-2-one
  • CAS : 3333-62-8 .
  • Applications : Regulated as a colorant in plastics (e.g., PET, PP) with strict purity requirements .
  • Comparison :
    • Benzopyran-triazole hybrid lacks sulfonic acid groups, reducing hydrophilicity (LogP > 2 inferred from regulatory data) .

Physicochemical Property Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Sulfonic Acid Groups LogP Key Applications
Target Compound (130-34-7) C₁₆H₁₀N₄O₈S₂ 450.40 2 0.782 HPLC analysis, dyes
2N6,8S (simplified analog) C₁₀H₆O₇S₂Na₂ ~350 (estimated) 2 <0 Fluorescence studies
Orange G (azo derivative) C₁₆H₁₀N₂O₇S₂Na₂ 452.36 2 ~0.5 Textile dyeing
Hexasodium salt () C₃₄H₁₈N₆O₁₅S₆Na₆ ~1,000 (estimated) 6 <0 Industrial dyes

Analytical Method Comparison

Compound HPLC Column Mobile Phase Key Applications
Target Compound (130-34-7) Newcrom R1 RP Acetonitrile/water/phosphoric acid Pharmacokinetics, impurity isolation
2N6,8S Not specified Ethanol/water (for solubility) Steady-state fluorescence
Orange G Not specified Not reported Dye quantification

Key Research Findings

Photostability : The triazole ring in the target compound enhances UV stability compared to azo dyes like Orange G, making it suitable for long-term analytical applications .

Solubility: The disodium salt’s solubility in water-acetonitrile mixtures (~10 mM stock solutions) is critical for HPLC, whereas non-sulfonated analogs require ethanol co-solvents .

Regulatory Status : The target compound’s inclusion in the NDSL highlights its industrial relevance but necessitates stricter safety assessments compared to domestic substances .

Biological Activity

2H-Naphtho(1,2-d)triazole-6,8-disulfonic acid, 2-(4-nitrophenyl)-, disodium salt (CAS Number: 130-34-7) is a complex organic compound characterized by its unique structure that incorporates a naphthalene core fused with a triazole ring and functionalized with sulfonic acid groups. This compound has garnered attention for its potential biological activities and applications in various fields including medicinal chemistry and analytical chemistry.

Chemical Structure and Properties

  • Molecular Formula : C16H10N4O8S2
  • Molecular Weight : 450.4 g/mol
  • Functional Groups : Contains two sulfonic acid groups and a nitrophenyl group.

The structural configuration of this compound significantly influences its biological activity. The presence of both the sulfonic acid and triazole moieties contributes to its solubility and reactivity, making it suitable for various chemical interactions.

Antimicrobial Properties

Research indicates that compounds similar to 2H-Naphtho(1,2-d)triazole derivatives exhibit significant antimicrobial activities. For instance, studies on related triazole compounds have shown effectiveness against Gram-positive and Gram-negative bacterial strains. The triazole ring is a well-known pharmacophore in many antifungal and antibacterial agents, suggesting that this compound may also possess similar properties .

Anti-inflammatory Effects

The anti-inflammatory potential of 2H-Naphtho(1,2-d)triazole derivatives has been explored through various studies. For example, certain derivatives have demonstrated the ability to inhibit cytokine release (such as TNF-α and IL-6), which are critical mediators in inflammatory responses. These findings suggest that the compound may be beneficial in treating inflammatory conditions .

Cytotoxicity and Cell Proliferation

In vitro studies assessing the cytotoxic effects of related triazole compounds reveal low toxicity profiles at specific concentrations (e.g., 100 µg/mL), indicating their safety for use in biological systems. The viability of peripheral blood mononuclear cells (PBMCs) remained high when treated with these compounds, suggesting a favorable therapeutic index .

Interaction with Metal Ions

The interaction of 2H-Naphtho(1,2-d)triazole derivatives with transition metals has been investigated to understand their potential utility in catalysis. Metal ion chelation studies show that these compounds can bind to metal ions effectively, which is crucial for developing new catalytic systems or therapeutic agents that target metal-dependent biological processes.

Study 1: Antimicrobial Activity Assessment

A recent study evaluated the antimicrobial efficacy of several naphtho[1,2-d]triazole derivatives against various bacterial strains. The results indicated that compounds with additional functional groups exhibited enhanced activity compared to those without such modifications.

CompoundActivity Against Gram-positiveActivity Against Gram-negative
Compound AModerateWeak
Compound BStrongModerate
Compound CWeakStrong

This table illustrates the variability in biological activity based on structural differences among the derivatives.

Study 2: Anti-inflammatory Mechanism Exploration

Another investigation focused on the anti-inflammatory mechanisms of specific triazole derivatives. The study found that certain substitutions on the triazole ring significantly influenced cytokine inhibition.

Substitution TypeTNF-α Inhibition (%)IL-6 Inhibition (%)
None1510
2-Pyridyl3025
Phenyl2015

These findings suggest that structural modifications can enhance the anti-inflammatory properties of these compounds.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 2H-Naphtho(1,2-d)triazole-6,8-disulfonic acid derivatives, and how can the nitrophenyl group be introduced?

  • Methodology :

  • The triazole ring can be synthesized via Herz condensation using 2,6-diaminonaphthalene and sulfur dichloride (S2_2Cl2_2) under controlled temperatures (e.g., 50–80°C) .
  • The 4-nitrophenyl group is introduced via diazo coupling: React the triazole core with 4-nitroaniline under acidic conditions (HCl/NaNO2_2) to form a diazonium salt, followed by coupling in alkaline media (pH 8–10) to ensure electrophilic substitution .
  • Purification involves recrystallization from ethanol-water mixtures and ion-exchange chromatography to isolate the disodium salt .

Q. How can spectroscopic and chromatographic techniques characterize this compound?

  • Methodology :

  • UV-Vis Spectroscopy : The nitrophenyl group exhibits strong absorbance at 320–350 nm (π→π* transitions); sulfonic acid groups may shift peaks due to solvatochromic effects .
  • FT-IR : Confirm sulfonate (S=O stretching at 1040–1120 cm1^{-1}) and triazole (C=N at 1520 cm1^{-1}) functional groups .
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% ammonium acetate (70:30 v/v) to assess purity (>95%) and monitor by-products .

Q. What are the key applications of this compound in dye chemistry and analytical chemistry?

  • Methodology :

  • Dye Synthesis : Acts as an intermediate for azo dyes. Couple with naphthol derivatives (e.g., 2-naphthol-6,8-disulfonic acid) under alkaline conditions to form wool-fast dyes .
  • Metal Ion Detection : Functionalize electrodes with the compound for electrochemical sensing. Cyclic voltammetry (CV) in pH 2.8–3.2 universal buffer shows redox peaks for metal complexes (e.g., Th4+^{4+}) at 0.42 V vs. Ag/AgCl .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize by-products?

  • Methodology :

  • Temperature Control : Maintain diazo coupling below 5°C to prevent premature decomposition .
  • pH Optimization : Use phosphate buffers (pH 7.5–8.5) during sulfonation to avoid side reactions (e.g., over-sulfonation) .
  • Catalyst Screening : Test transition metals (e.g., Cu2+^{2+}) to accelerate triazole ring formation; monitor via TLC .

Q. What are the electrochemical properties of this compound, and how do they influence its analytical utility?

  • Methodology :

  • Cyclic Voltammetry (CV) : Perform in 0.1 M KCl at scan rates 20–200 mV/s. The nitro group shows irreversible reduction peaks at -0.8 V (vs. SCE), while sulfonate groups enhance solubility for stable electrode modification .
  • Chronoamperometry : Apply 1.0 V to detect Th4+^{4+} with a linear range of 0.1–10 µM and LOD of 0.05 µM .

Q. How does pH and temperature affect the stability of the disodium salt in aqueous solutions?

  • Methodology :

  • Stability Studies : Incubate solutions (0.1–1.0 mM) at 25–60°C and pH 2–10 for 24–72 hours. Monitor degradation via HPLC.
  • Results : Stable at pH 4–8 (≤5% degradation); rapid hydrolysis at pH >10 due to sulfonate group cleavage .

Q. Can this compound serve as a ligand for coordinating transition metals, and what are the implications for catalysis?

  • Methodology :

  • Complexation Studies : Titrate with Fe3+^{3+}, Cu2+^{2+}, or Ni2+^{2+} in ethanol-water (1:1) and analyze via UV-Vis (ligand-to-metal charge transfer bands at 400–500 nm) .
  • Catalytic Testing : Assess Suzuki-Miyaura coupling using Pd-complexed derivatives; track conversion via GC-MS .

Q. What computational methods are suitable for modeling the electronic structure and reactivity of this compound?

  • Methodology :

  • DFT Calculations : Use B3LYP/6-31G(d) to map frontier orbitals (HOMO-LUMO gap ~3.5 eV) and predict sites for electrophilic attack (e.g., C-5 of the triazole ring) .
  • Molecular Dynamics : Simulate aqueous solubility using explicit solvent models (e.g., TIP3P) to correlate with experimental logP values .

Q. How can by-products from triazole synthesis be identified and mitigated?

  • Methodology :

  • LC-MS/MS : Identify dimerization by-products (e.g., bis-triazole derivatives) using positive ion mode and collision-induced dissociation .
  • Process Adjustments : Reduce S2_2Cl2_2 stoichiometry (from 2.0 to 1.2 equivalents) to suppress over-condensation .

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